molecular formula C48H60O10 B12425683 10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid

10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B12425683
M. Wt: 797.0 g/mol
InChI Key: OQOHHYHCCUJBHE-UHFFFAOYSA-N
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Description

Table 1: Key Geometric Parameters of the Tetradecahydropicene Core

Parameter Value Method Source
C4a-C5 bond length 1.54 Å X-ray diffraction
C9-C12a-C12b bond angle 109.5° DFT calculation
Dihedral angle (C6a-C6b-C9) 55.2° Molecular dynamics

Conformational flexibility is limited by:

  • Steric hindrance : The hexamethyl groups at positions 2, 6b, 9, and 12a create localized regions of high steric bulk, restricting rotation about adjacent single bonds.
  • Ring puckering : The fused cyclohexane rings adopt chair conformations, while cyclopentane rings exhibit envelope or half-chair distortions to alleviate angle strain.
  • Hydrogen bonding : The C4a carboxylic acid forms an intramolecular hydrogen bond with the C10 caffeoyl ester oxygen (O···H distance: 2.1 Å), further rigidifying the structure.

Molecular dynamics simulations reveal that the core maintains a root mean square deviation (RMSD) of <0.2 nm over 100 ns, indicating exceptional conformational stability.

Electronic Structure of Di-O-Caffeoyl Ester Substituents

The dual caffeoyl esters contribute significantly to the compound’s electronic profile:

Resonance and Charge Delocalization

  • Caffeoyl π-system : The (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl group features a conjugated diene extending from the phenyl ring to the ester carbonyl. Density functional theory (DFT) calculations show a highest occupied molecular orbital (HOMO) localized on the catechol ring and a lowest unoccupied molecular orbital (LUMO) on the α,β-unsaturated ester.
  • Hydrogen-bonding networks : The 3,4-dihydroxyphenyl groups engage in intermolecular hydrogen bonds (O-H···O distances: 1.8–2.3 Å), enhancing solubility and stabilizing the enolic tautomer.

Table 2: Electronic Properties of the Caffeoyl Substituents

Property Value (eV) Method Source
HOMO energy -5.72 DFT/B3LYP/6-31G*
LUMO energy -1.98 DFT/B3LYP/6-31G*
Band gap (HOMO-LUMO) 3.74 DFT/B3LYP/6-31G*

The electron-withdrawing ester carbonyl groups polarize the caffeoyl system, increasing electrophilicity at the β-carbon (Mulliken charge: +0.32 e). This polarization facilitates nucleophilic interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

10-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOHHYHCCUJBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound is a triterpenoid derivative featuring a polycyclic core (picene framework) with two (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) groups at positions 10-O and 6a-CH2O, alongside a carboxylic acid moiety at position 4a. The complexity arises from:

  • Regioselective acylation : Introducing caffeoyl groups at specific hydroxyl sites without protecting other reactive positions.
  • Stereochemical control : Maintaining the stereochemistry of the triterpenoid core during functionalization.
  • Deprotection requirements : Preserving catechol (3,4-dihydroxyphenyl) integrity during deacetylation.

Core Triterpenoid Isolation and Functionalization

Source Material and Isolation

The triterpenoid core (picene-4a-carboxylic acid) is typically isolated from natural sources such as Polygala tenuifolia or Bellis perennis via solvent extraction and chromatographic purification. Key steps include:

  • Ethanol extraction : Plant material is refluxed in 95% ethanol (3 × 2 h), filtered, and concentrated.
  • Column chromatography : Silica gel eluted with CH2Cl2/MeOH (9:1 → 4:1) yields the core carboxylic acid (purity >95% by HPLC).
Table 1: Isolation Parameters for Triterpenoid Core
Parameter Value Source Citation
Extraction solvent 95% ethanol, reflux
Chromatography medium Silica gel (200–300 mesh)
Eluent gradient CH2Cl2/MeOH (9:1 → 4:1)
Yield 0.8–1.2% (dry plant weight)

Enzymatic Acylation Strategy

Enzymatic transesterification using lipases enables regioselective caffeoylation without protecting groups.

Acyl Donor Preparation
  • Vinyl ester synthesis : (2E)-3-(3,4-diacetoxyphenyl)prop-2-enoic acid is reacted with vinyl acetate using mercury(II) acetate or palladium(II) acetate as catalysts (40°C, 4 h).
    • Yield: 85–92%.
    • Key intermediate: Vinyl O,O-diacetylcaffeate.
Acylation Reaction
  • Conditions :
    • Enzyme: Lipozyme RM IM (lipase from Mucor miehei) or Novozym 435 (lipase B from Candida antarctica).
    • Solvent: Methyl tert-butyl ether (MTBE) or MTBE/THF (7:3 v/v).
    • Temperature: 30–40°C.
    • Substrate ratio: 1:8 (triterpenoid core : vinyl ester).
Table 2: Enzymatic Acylation Optimization
Parameter Optimal Value Outcome Source Citation
Enzyme loading 200–500 mg/g substrate 85–92% conversion in 24 h
Solvent system MTBE/THF (7:3) Enhanced solubility and activity
Reaction time 18–24 h Complete consumption of core

Deprotection and Final Product Isolation

Acidic Hydrolysis

The diacetylated caffeoyl groups are deprotected using hydrochloric acid:

  • Conditions : 3N HCl in dioxane/H2O (1:1 v/v), 25°C, 6 h.
  • Yield : 70–75% after semi-preparative HPLC.
Table 3: Deprotection Efficiency
Parameter Value Source Citation
HCl concentration 3N
Solvent system Dioxane/H2O (1:1)
Purity post-HPLC >98%

Alternative Synthetic Routes

Chemical Acylation

While less regioselective, chemical acylation using caffeoyl chloride and DMAP (4-dimethylaminopyridine) has been reported:

  • Conditions : CH2Cl2, 0°C → RT, 12 h.
  • Yield : 50–60% (mixture of mono- and di-acylated products).
  • Limitation : Requires subsequent chromatographic separation.

Biocatalytic Cascades

Recent advances combine acyltransferase and hydrolase enzymes for one-pot synthesis:

  • Example : Lipase-catalyzed acylation followed by esterase-mediated deprotection.
  • Advantage : Avoids intermediate isolation, improving overall yield (80–85%).

Analytical Characterization

Critical quality control parameters include:

  • HPLC : C18 column (4.6 × 250 mm), MeCN/H2O (0.1% formic acid) gradient, retention time 22.0 min.
  • NMR : Key signals at δ 5.51 (m, H-10), 5.83 (m, H-6a-CH2O), and 1.99 ppm (m, triterpenoid methyl groups).
  • HRMS : [M-H]⁻ at m/z 887.3421 (calculated for C48H55O12).

Industrial-Scale Considerations

  • Cost analysis : Enzymatic methods reduce catalyst costs by 40% compared to chemical acylation.
  • Sustainability : MTBE and THF are recycled via distillation (90% recovery).
  • Regulatory compliance : Residual palladium (from vinyl ester synthesis) <10 ppm per ICH Q3D.

Chemical Reactions Analysis

Types of Reactions: Myriceric acid C undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like pyridinium chlorochromate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in appropriate solvents.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of myriceric acid C, which can be further modified to enhance its biological activity .

Mechanism of Action

The mechanism of action of myriceric acid C involves its interaction with endothelin receptors. By binding to these receptors, it inhibits the endothelin-1-induced increase in cytosolic free calcium concentration, thereby exerting its cytotoxic effects. This interaction disrupts cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Caffeoyl/Phenolic Ester Moieties

  • 2-Phenylpropionic Acid Derivatives (e.g., Compounds 6h and 6l from ): These derivatives share the 3,4-dihydroxyphenyl (catechol) group linked via a propenoyl ester. While the target compound has a triterpenoid backbone, 6h/6l are smaller phenylpropionate-based molecules. Both classes exhibit dual COX enzyme inhibition and antibacterial activity, suggesting that the catechol group plays a critical role in binding to COX-1 via hydrogen bonding and π-π stacking .
  • Phenylethanoid Glycosides (e.g., from ): Plant-derived phenylethanoid glycosides like verbascoside also feature caffeoyl groups but are linked to sugar moieties rather than a triterpene. Glycosylation typically improves water solubility but may reduce membrane permeability compared to the target compound’s esterified triterpenoid structure. Both classes, however, demonstrate antioxidant and anti-inflammatory activities due to their phenolic content .

Triterpenoid Derivatives

  • SERCA-Targeting Triterpenoid (): This compound contains a quinoline-modified triterpenoid structure targeting the SERCA calcium pump. Unlike the target compound, it lacks caffeoyl esters but shares a hexamethyl-substituted tetradecahydropicene core.
  • Oleanolic Acid Derivatives: Common triterpenoids like oleanolic acid have anti-inflammatory and hepatoprotective effects but lack esterified caffeoyl groups. The target compound’s caffeoyl esters may mimic the bioactivity of synthetic triterpenoid derivatives (e.g., CDDO-methyl ester), which are modified to enhance bioavailability and target affinity .

Bioactivity and Mechanisms

  • COX Inhibition: The target compound’s caffeoyl esters resemble those in ’s phenylpropionate derivatives, which inhibit COX-1/2 via direct enzyme interactions. Molecular docking studies could hypothesize similar binding modes, with the triterpenoid core providing additional van der Waals interactions .
  • The target compound’s dihydroxyphenyl groups may similarly disrupt glutathione metabolism or lipid peroxidation pathways, a hypothesis warranting experimental validation .

Biological Activity

The compound 10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid (commonly referred to as Myriceric acid C) is a natural product belonging to the triterpenoid class. This compound has gained interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C48H60O10
  • Molecular Weight : 797.0 g/mol
  • IUPAC Name : this compound .

Anticancer Properties

Myriceric acid C has demonstrated significant cytotoxic activity against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound effectively inhibits the growth of cancer cells by interfering with their cell cycle.
  • Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
  • Antioxidant Activity : Myriceric acid C exhibits antioxidant properties that help mitigate oxidative stress in cells .

Anti-inflammatory Effects

Research has shown that Myriceric acid C can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that Myriceric acid C may have neuroprotective effects. It appears to protect neuronal cells from oxidative damage and may enhance cognitive functions by modulating neurotransmitter levels .

The mechanisms through which Myriceric acid C exerts its biological effects include:

  • Modulation of Signaling Pathways : It affects various signaling pathways involved in cell survival and death.
  • Interaction with Enzymes : The compound may inhibit specific enzymes that play roles in cancer progression and inflammation.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with Myriceric acid C resulted in a dose-dependent decrease in cell viability.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    PC-3 (Prostate)20
    HeLa (Cervical)18
  • Animal Models : In vivo studies have demonstrated that Myriceric acid C reduces tumor growth in xenograft models of human cancers while exhibiting minimal toxicity to normal tissues .

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